molecular formula C19H31NO5 B1344011 (3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate CAS No. 934841-17-5

(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B1344011
CAS No.: 934841-17-5
M. Wt: 353.5 g/mol
InChI Key: IMCGHZIGRANKHV-AJNGGQMLSA-N
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Description

(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate is a sophisticated chiral building block of significant interest in medicinal chemistry and complex organic synthesis. Its primary research value lies in its application as a key intermediate in the construction of protease inhibitors. The molecule features a stereochemically dense framework combining a pyrrolidinone core with a γ-lactone (oxotetrahydrofuran) moiety, a structural motif frequently encountered in biologically active compounds. This specific stereoisomer is particularly valuable for the synthesis of potential active pharmaceutical ingredients (APIs) that target proteases, a class of enzymes critical in numerous disease pathways. Researchers utilize this compound to introduce a complex, pre-organized segment with multiple stereocenters, which is essential for achieving high binding affinity and selectivity in drug candidates. Its structure is reminiscent of subunits found in inhibitors for viral proteases, such as those targeted in HCV and SARS-CoV-2 research , and other disease-relevant enzymes like prolyl oligopeptidase (POP) . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and handles the secondary amine, a common strategy in multi-step synthetic sequences. The presence of both lactone and pyrrolidinone rings provides versatile chemical handles for further functionalization, making it a pivotal scaffold for developing novel therapeutic agents and for studying structure-activity relationships (SAR) in drug discovery programs.

Properties

IUPAC Name

tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO5/c1-10(2)12-8-14(15-9-13(11(3)4)17(22)24-15)20(16(12)21)18(23)25-19(5,6)7/h10-15H,8-9H2,1-7H3/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGHZIGRANKHV-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(N(C1=O)C(=O)OC(C)(C)C)C2CC(C(=O)O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)[C@@H]2C[C@H](C(=O)O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648583
Record name tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934841-17-5
Record name 1,1-Dimethylethyl (3S,5S)-3-(1-methylethyl)-2-oxo-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934841-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-methylethyl)-2-oxo-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-, 1,1-dimethylethyl ester, (3S,5S)
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Biological Activity

(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate, with CAS number 934841-17-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Structure

The compound has the following molecular formula and weight:

  • Molecular Formula : C19H31NO5
  • Molecular Weight : 353.45 g/mol

Structural Features

The structure includes a pyrrolidine ring and a tetrahydrofuran moiety, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetics.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity. Specifically, it has been noted for its efficacy against certain viral strains, although the exact mechanisms remain to be fully elucidated .

The compound's mechanism of action appears to involve interference with viral replication processes. It may inhibit key enzymes necessary for viral life cycles or alter host cell environments to be less conducive to viral proliferation.

Case Studies and Research Findings

  • Study on Synthesis and Activity : A six-step synthesis process for this compound was documented, leading to its evaluation as a potential drug candidate. The study highlighted its ability to inhibit specific viral targets effectively .
  • Comparative Analysis : In a comparative study against other antiviral agents, (3S,5S)-tert-butyl 3-isopropyl demonstrated superior efficacy in certain assays, suggesting that modifications in its structure could enhance its therapeutic potential .

Summary of Biological Activity Findings

Activity TypeDescriptionReferences
AntiviralEffective against specific viral strains
MechanismInhibits viral replication
Comparative EfficacyOutperformed other antiviral agents in studies

Comparison with Similar Compounds

Key Observations :

  • Polarity : The 5-oxo group in the THF ring increases polarity relative to the benzyl-substituted pyrrolidine , influencing solubility and membrane permeability.
  • Stereochemical Complexity : The (3S,5S,2S,4S) configuration distinguishes it from simpler diastereomers, which may alter binding affinity in chiral environments .

Crystallographic and Computational Insights

  • Ring Puckering: The THF ring’s puckering amplitude and phase (defined by Cremer-Pople parameters ) likely differ from pyranone derivatives due to steric interactions between isopropyl groups.
  • Software Utilization : Structural validation of similar compounds employs SHELXL for refinement and Mercury for visualization of packing patterns .

Preparation Methods

Detailed Stepwise Preparation Method

Step Transformation Reagents/Conditions Key Notes
1 Starting material: (S)-4-benzyloxazolidin-2-one Commercially available chiral auxiliary Provides stereochemical control
2 Diastereoselective epoxidation of an olefin intermediate Typically m-CPBA or similar peracid High diastereoselectivity critical for downstream steps
3 Lewis acid-catalyzed ring-opening of epoxide with bromide Lewis acid (e.g., BF3·OEt2), bromide source Regio- and stereoselective ring-opening
4 SN2 substitution of bromide with sodium azide (NaN3) NaN_3 in polar aprotic solvent Introduces azide functionality for further transformation
5 Tandem reduction and cyclization Reducing agent (e.g., PPh_3 or hydrogenation catalysts) Converts azide to amine and promotes cyclization to pyrrolidine
6 Final functional group adjustments and purification Standard organic workup and chromatographic purification Yields pure (3S,5S)-tert-butyl ester product

This sequence is designed to maintain stereochemical integrity and maximize yield at each stage.

Key Research Findings and Optimization

  • Diastereoselective Epoxidation: The use of chiral auxiliaries and controlled reaction conditions leads to highly selective epoxidation, which is crucial for the stereochemical outcome of the final product.

  • Lewis Acid-Catalyzed Ring-Opening: Employing Lewis acids such as boron trifluoride etherate enables regioselective opening of the epoxide ring with bromide ions, setting the stage for azide substitution.

  • SN2 Azide Substitution: Sodium azide efficiently displaces the bromide in an SN2 manner, introducing an azide group that is a versatile intermediate for amine formation.

  • Tandem Reduction-Cyclization: The azide is reduced to an amine, which spontaneously cyclizes to form the pyrrolidine ring, a key structural feature of the target molecule.

  • Overall Yield and Scalability: The process achieves an overall yield of about 50%, which is notable for a six-step synthesis involving multiple stereocenters. The method has been demonstrated to be scalable, suitable for kilogram-scale synthesis relevant to pharmaceutical manufacturing.

Comparative Data Table of Key Steps

Step Yield (%) Stereoselectivity Reaction Time Notes
Epoxidation >90 High diastereoselectivity 2-4 hours Critical for stereochemical control
Ring-opening 85-90 Regioselective 1-3 hours Lewis acid choice affects selectivity
Azide substitution 80-85 S_N2 mechanism 3-6 hours Requires careful handling of azide
Reduction-cyclization 75-80 Intramolecular cyclization 4-8 hours Tandem step improves efficiency
Overall yield ~50 Maintained stereochemistry ~1-2 days total Suitable for scale-up

Raw Materials and Reagents

  • (S)-4-benzyloxazolidin-2-one (chiral auxiliary)
  • Peracid (e.g., m-CPBA) for epoxidation
  • Lewis acids (e.g., BF3·OEt2)
  • Bromide source (e.g., LiBr or similar)
  • Sodium azide (NaN_3)
  • Reducing agents (e.g., triphenylphosphine, catalytic hydrogenation)
  • Solvents: dichloromethane, DMF, THF, etc.

All reagents are commercially available and commonly used in organic synthesis laboratories.

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Exothermic reactions (e.g., tert-butyloxycarbonylation) require controlled addition rates and cooling to prevent runaway exotherms. Solvent choice impacts yield: THF allows better heat dissipation than DMF. Monitor for aggregation (via DLS) during crystallization .

Methodological Notes

  • Stereochemical Assignments : Use Mosher’s acid derivatization for absolute configuration confirmation .
  • Contradiction Resolution : Cross-validate NMR data with synthetic intermediates to distinguish artifacts from true structural anomalies .
  • Safety Protocols : Align with SDS guidelines for tert-butyl derivatives to mitigate inhalation and dermal exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate

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